

Addressing confounding factors in UBX1325 clinical trial data analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UBX1325

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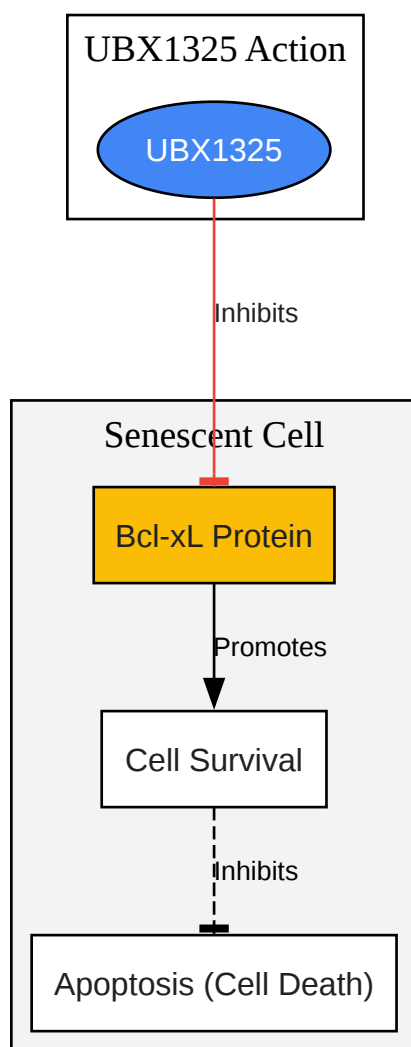
Technical Support Center: UBX1325 Clinical Trial Data Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing data from clinical trials of **UBX1325**. The focus is on identifying and addressing potential confounding factors to ensure a robust interpretation of the trial results.

Frequently Asked Questions (FAQs)

Q1: What is **UBX1325** and what is its mechanism of action?

A1: **UBX1325** (foselutoclax) is an investigational senolytic small molecule designed to treat age-related retinal diseases.^{[1][2]} It is a potent inhibitor of Bcl-xL, a protein that senescent cells rely on for survival.^{[3][4][5]} By selectively inhibiting Bcl-xL, **UBX1325** is believed to induce apoptosis (programmed cell death) in senescent cells that accumulate in the retina and contribute to the pathology of diseases like Diabetic Macular Edema (DME) and wet Age-Related Macular Degeneration (wAMD).^{[2][6][7]} The elimination of these cells is thought to reduce inflammation, decrease vascular leakage, and promote vascular remodeling.^{[7][8]}



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Caption: UBX1325 Mechanism of Action.

Q2: What are the key clinical trials for **UBX1325** and their primary outcomes?

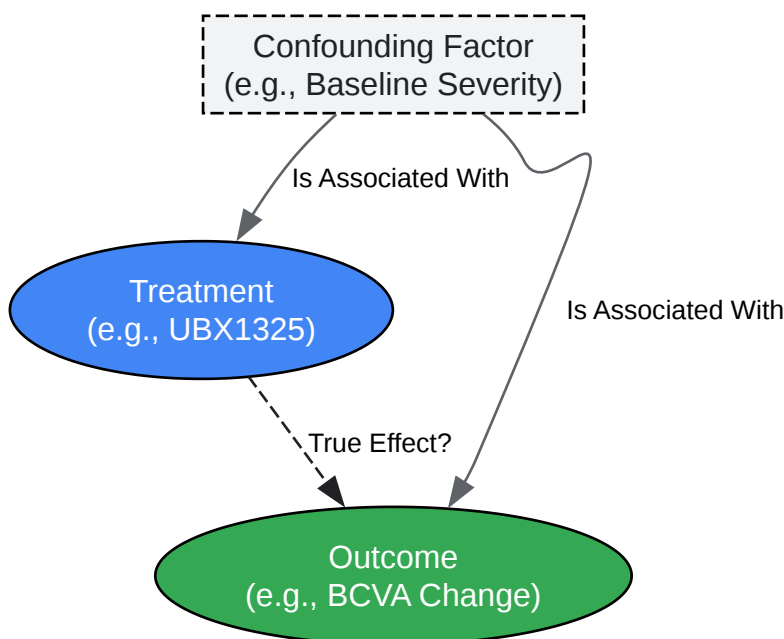
A2: **UBX1325** has been evaluated in several key clinical trials for DME and wAMD. The primary efficacy endpoint in these studies is typically the mean change from baseline in Best-Corrected Visual Acuity (BCVA).^{[9][10]}

Trial Name	Phase	Indication	Comparator	Key Reported Outcomes
BEHOLD	2	Diabetic Macular Edema (DME)	Sham	A single UBX1325 injection led to a statistically significant gain of +6.2 ETDRS letters from baseline at 48 weeks. 53% of patients were rescue-free through 48 weeks vs. 22% in the sham arm.[3] [9]
ENVISION	2	Wet Age-Related Macular Degeneration (wAMD)	Aflibercept	Did not meet the primary non-inferiority endpoint vs. aflibercept at 24 weeks. However, it showed potential in reducing treatment burden, with 40% of patients not needing anti-VEGF rescue through 48 weeks.[4][7]
ASPIRE	2b	Diabetic Macular Edema (DME)	Aflibercept	UBX1325 was shown to be non-inferior to

aflibercept at most time points through 36 weeks in patients with an inadequate response to prior anti-VEGF therapy.[10][11]

Q3: What is a confounding factor in the context of a clinical trial?

A3: A confounding factor (or confounder) is an external variable that is associated with both the treatment (e.g., **UBX1325** vs. control) and the outcome (e.g., change in BCVA).[12] This can distort the observed relationship between the treatment and the outcome, leading to a biased estimate of the true treatment effect. For a variable to be a confounder, it must not be on the causal pathway between the exposure and the outcome.[13]



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Caption: Relationship between treatment, outcome, and a confounder.

Q4: What are the most likely confounding factors in the **UBX1325** clinical trials?

A4: Based on the study designs and patient populations in the BEHOLD, ENVISION, and ASPIRE trials, several variables could act as confounders. These trials often enroll patients with persistent disease despite previous treatments.^{[9][10][14]} Potential confounding factors include:

- **Baseline Disease Severity:** Patients with worse baseline BCVA or higher central subfield thickness (CST) may have a different prognosis or response to treatment.^[7]
- **Duration of Disease:** The length of time a patient has had DME or wAMD could influence the treatment effect.^[7]
- **Prior Treatment History:** The type, frequency, and response to previous anti-VEGF therapies can create significant differences between patient groups.^{[9][11]}
- **Patient Demographics:** Factors such as age and sex can be associated with disease progression.
- **Systemic Health Status:** For DME trials, factors like HbA1c levels (glycemic control) and duration of diabetes are critical potential confounders.^[7]

Troubleshooting Guides

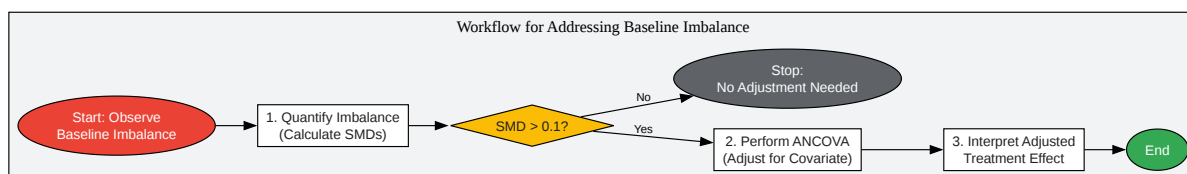
Problem: My analysis shows a significant difference in baseline characteristics (e.g., BCVA, CST) between the **UBX1325** and control arms. How do I address this?

Solution: While randomization aims to balance baseline characteristics, imbalances can occur by chance, especially in smaller studies.^[15] If you observe a clinically meaningful imbalance, it's crucial to perform adjusted analyses to account for the potential confounding.

Experimental Protocol: Addressing Baseline Imbalance

- **Quantify the Imbalance:** Use standardized mean differences (SMDs) to quantify the imbalance for each baseline covariate. An SMD > 0.1 is often considered indicative of a meaningful imbalance.

- Select an Adjustment Method: Choose a statistical method to adjust for the imbalanced covariate(s). The most common and robust method is Analysis of Covariance (ANCOVA).[12]
- Perform ANCOVA:
 - Model Specification: The model should include the outcome variable (e.g., change in BCVA from baseline to the endpoint) as the dependent variable.
 - Independent Variables: Include the treatment group (**UBX1325** vs. control) as the main independent variable of interest.
 - Covariates: Include the imbalanced baseline characteristic (e.g., baseline BCVA) as a covariate in the model.
- Interpret the Adjusted Results: The output of the ANCOVA model will provide an adjusted estimate of the treatment effect, which represents the effect of **UBX1325** after accounting for the influence of the baseline imbalance.[13] Compare this adjusted estimate to your unadjusted (crude) estimate. A difference of 10% or more suggests that confounding was present.[13]



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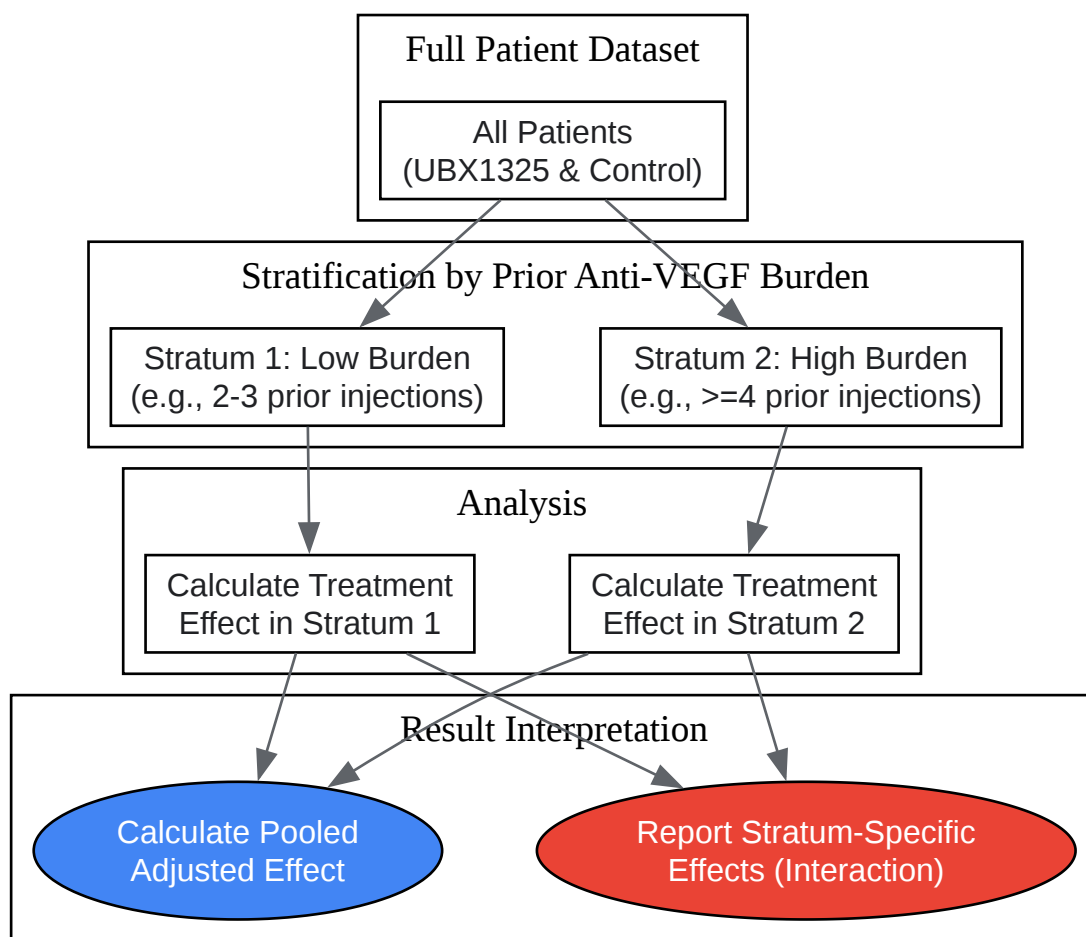
Caption: Workflow for addressing baseline imbalance.

Problem: How do I perform a stratified analysis to control for a key confounder like prior anti-VEGF treatment burden?

Solution: Stratification is a direct method to control for a single, strong categorical confounder. [12][13] It involves analyzing the treatment effect within different subgroups (strata) of the confounding variable and then, if appropriate, pooling the results.

Experimental Protocol: Stratified Analysis for Prior Treatment

- Define Strata: Categorize the confounding variable, "prior anti-VEGF treatment," into clinically relevant strata. For example:
 - Stratum 1: Low Burden (e.g., 2-3 injections in the prior 6 months)
 - Stratum 2: High Burden (e.g., ≥ 4 injections in the prior 6 months)
- Analyze Within Strata: Calculate the treatment effect (e.g., difference in mean BCVA change between **UBX1325** and control) separately within each stratum.
- Assess for Interaction (Effect Modification): Compare the treatment effects across the strata. If the effects are significantly different (e.g., **UBX1325** is highly effective in the "High Burden" group but not in the "Low Burden" group), this suggests an interaction (effect modification), and you should report the stratum-specific results separately.
- Pool the Results (if no interaction): If the treatment effects are similar across strata, you can calculate a pooled or adjusted estimate of the overall treatment effect using a method like the Mantel-Haenszel technique.[16] This provides a single summary measure of the treatment effect, adjusted for the confounding variable.



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Caption: Logical flow of a stratified data analysis.

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- To cite this document: BenchChem. [Addressing confounding factors in UBX1325 clinical trial data analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#addressing-confounding-factors-in-ubx1325-clinical-trial-data-analysis]

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